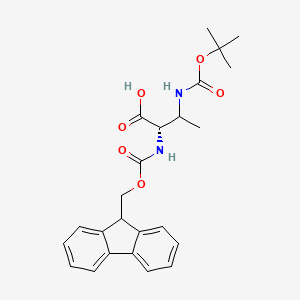
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids from undesired reactions. The compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps. One common method includes the protection of the amino groups using Fmoc and Boc groups. The process generally starts with the amino acid, which is then reacted with Fmoc chloride and Boc anhydride under basic conditions to form the protected compound.
Industrial Production Methods
Industrial production of this compound often involves automated peptide synthesizers, which can handle the repetitive steps of adding protecting groups and coupling amino acids. These machines use solid-phase synthesis techniques, where the growing peptide chain is anchored to a resin bead, allowing for efficient washing and reaction cycles.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid undergoes several types of chemical reactions:
Deprotection Reactions: Removal of the Fmoc and Boc groups using specific reagents like piperidine for Fmoc and trifluoroacetic acid for Boc.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Piperidine: Used for the removal of the Fmoc group.
Trifluoroacetic Acid: Used for the removal of the Boc group.
HBTU or DIC: Used as coupling reagents to form peptide bonds.
Major Products
The major products formed from these reactions are peptides and proteins with specific sequences, which are crucial for various biological functions and research applications.
Scientific Research Applications
(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Helps in studying protein functions and interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc and Boc groups protect the amino acids during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is formed, these protecting groups are removed to yield the final peptide product. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds between amino acids.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid
- (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness
What sets (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)butanoic acid apart is its specific combination of protecting groups and its role in the synthesis of peptides with precise sequences. This compound is particularly useful in solid-phase peptide synthesis, where the efficiency and specificity of the protecting groups are crucial for successful peptide formation.
Properties
Molecular Formula |
C24H28N2O6 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)/t14?,20-/m0/s1 |
InChI Key |
IETIWIXNTKKVMT-LGTGAQBVSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















